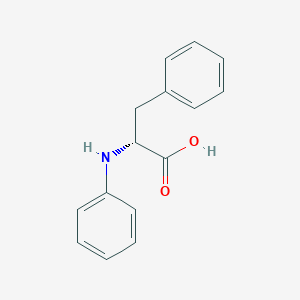

N-Phenyl-D-phenylalanine

Description

Significance of D-Amino Acids as Chiral Entities in Modern Organic and Biological Chemistry

Chirality, a fundamental property of many organic molecules, plays a central role in the chemistry of life. scirp.org Amino acids, the building blocks of proteins, exist as two non-superimposable mirror images, or enantiomers: the L- (levo) and D- (dextro) forms. While L-amino acids are predominantly found in proteins synthesized by ribosomes, D-amino acids have emerged as crucial chiral synthons and building blocks in modern organic and biological chemistry. scirp.orgnumberanalytics.comresearchgate.net

The incorporation of D-amino acids into peptides and other molecules can confer unique properties. For instance, peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, enhancing their stability and half-life in biological systems. scirp.orgbiopharmaspec.com This resistance stems from the fact that proteases are typically specific for L-amino acid residues. scirp.org

From a synthetic perspective, D-amino acids are invaluable chiral directing auxiliaries. scirp.orgrsc.org They are utilized in the asymmetric synthesis of complex molecules, including pharmaceuticals and fine chemicals. researchgate.netrsc.org The presence of a D-amino acid can influence the stereochemical outcome of a reaction, allowing for the selective formation of a desired enantiomer. This is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. scirp.org

Furthermore, D-amino acids themselves have been identified as having distinct biological roles. D-serine, for example, is a critical neurotransmitter in the mammalian brain, acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. numberanalytics.comnih.gov D-aspartate is associated with endocrine functions and neurogenesis. scirp.orgnih.gov In bacteria, D-alanine and D-glutamate are essential components of the peptidoglycan cell wall, contributing to its structural integrity. numberanalytics.comwikipedia.org

The growing recognition of the diverse functions and applications of D-amino acids has spurred the development of efficient methods for their synthesis, including biocatalytic routes that offer high enantioselectivity. rsc.org

Contextualizing N-Phenyl-D-phenylalanine within the Broader Scope of Phenylalanine Derivatives

Phenylalanine is an essential aromatic amino acid with a benzyl (B1604629) side chain. bionity.comwikipedia.org It serves as a precursor for the synthesis of several important molecules in the body, including the amino acid tyrosine and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. bionity.comhealthline.com The chemical modification of phenylalanine at its C-terminus, N-terminus, or aromatic ring has given rise to a vast library of derivatives with diverse applications. researchgate.net

This compound is a specific derivative where the amino group of D-phenylalanine is substituted with a phenyl group. This modification significantly alters the properties of the parent amino acid. The introduction of the additional phenyl group can enhance the hydrophobicity of the molecule and introduce new possibilities for intermolecular interactions, such as π-π stacking. researchgate.net

Phenylalanine derivatives, in general, are extensively studied for their potential in various fields. For instance, N-acyl-phenylalanine derivatives are a class of compounds that have been investigated for their biological activities. foodb.ca The synthesis of phenylalanine amides has been explored for their activity against mycobacteria. nih.gov Fluorinated phenylalanines are another important class of derivatives used as enzyme inhibitors and in medical imaging. beilstein-journals.org

The synthesis of this compound can be achieved through various organic synthesis methods. A common approach involves the reaction of D-phenylalanine with a phenylating agent under conditions that preserve the stereochemistry of the chiral center. The synthesis of related N-acyl-D-phenylalanine esters has been described in the patent literature. drugbank.com

The table below provides a comparative overview of key properties of L-phenylalanine, D-phenylalanine, and a generalized representation of N-acyl-phenylalanine derivatives.

| Property | L-Phenylalanine | D-Phenylalanine | N-Acyl-Phenylalanine Derivatives |

| Natural Abundance | Essential amino acid, common in proteins. medicalnewstoday.com | Found in small amounts, particularly in aged proteins and bacterial cell walls. wikipedia.orgwikipedia.org | Generally synthetic, though some may occur naturally. |

| Primary Role | Building block of proteins, precursor to tyrosine and neurotransmitters. healthline.com | Pharmacological activity, used in the synthesis of chiral molecules. wikipedia.org | Varied, depending on the acyl group; can have biological and material science applications. researchgate.netfoodb.ca |

| Solubility | Soluble in water. | Soluble in water. nih.gov | Varies depending on the nature of the acyl group. |

| Chirality | L-enantiomer | D-enantiomer | Chirality is determined by the starting phenylalanine enantiomer. |

Historical and Current Research Trajectories in this compound Investigations

The investigation of D-amino acids dates back to the mid-20th century, with their initial discovery in insects and mollusks. wikipedia.org For a long time, they were considered unnatural and of little biological significance. However, accumulating evidence over the past few decades has revealed their important roles in various organisms, from bacteria to humans. thieme-connect.com This has naturally led to an increased interest in derivatives of D-amino acids, including this compound.

Historically, research on phenylalanine derivatives was often focused on the L-enantiomer due to its role in protein synthesis. nih.gov However, with the growing appreciation for the unique properties conferred by D-amino acids, research has expanded to include D-phenylalanine and its derivatives. Early studies on D-phenylalanine explored its metabolic fate and pharmacological activities. bionity.com

Current research involving this compound and related compounds is multifaceted. One area of focus is in supramolecular chemistry and materials science. The self-assembly properties of phenylalanine derivatives, driven by hydrogen bonding and π-π interactions, are being harnessed to create novel soft materials like hydrogels. researchgate.net The introduction of the N-phenyl group can modulate these self-assembly processes.

Another significant research trajectory is in the field of medicinal chemistry. The synthesis and evaluation of various phenylalanine derivatives for their potential therapeutic applications is an active area of investigation. For instance, derivatives of D-phenylalanine have been explored for their analgesic and other pharmacological effects. The specific structural features of this compound make it a candidate for investigation in drug design and discovery programs.

Furthermore, the development of analytical methods for the chiral discrimination of amino acids and their derivatives is an ongoing research effort. Spectroscopic techniques have been employed to selectively detect D-phenylalanine in the presence of its L-enantiomer, a principle that can be extended to its derivatives. nih.gov

The synthesis of substituted D-phenylalanines through chemoenzymatic cascade reactions represents a modern and efficient approach to accessing these valuable chiral building blocks. researchgate.net Chemical synthesis methods for chiral D-phenylalanine, such as asymmetric hydrogenation, are also continuously being refined to improve yield and enantiomeric purity. google.com

The table below summarizes some of the key research areas involving D-phenylalanine and its derivatives.

| Research Area | Focus | Key Findings/Applications |

| Supramolecular Chemistry | Self-assembly of phenylalanine derivatives to form soft materials. | Development of hydrogels for drug delivery and tissue engineering. researchgate.net |

| Medicinal Chemistry | Synthesis and biological evaluation of novel derivatives. | Exploration of analgesic and other pharmacological properties. |

| Analytical Chemistry | Development of methods for chiral discrimination. | Enantioselective sensing and quantification of D-amino acids and their derivatives. nih.gov |

| Synthetic Chemistry | Efficient and stereoselective synthesis of D-phenylalanine derivatives. | Biocatalytic and asymmetric synthesis routes for producing enantiomerically pure compounds. rsc.orgresearchgate.netgoogle.com |

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(2R)-2-anilino-3-phenylpropanoic acid |

InChI |

InChI=1S/C15H15NO2/c17-15(18)14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)/t14-/m1/s1 |

InChI Key |

ONLXDDXNWDCHRV-CQSZACIVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl D Phenylalanine and Its Analogues

Biocatalytic and Chemoenzymatic Synthesis Approaches

Biocatalytic and chemoenzymatic methods have emerged as powerful tools for the synthesis of enantiomerically pure D-amino acids, offering high selectivity and milder reaction conditions compared to traditional chemical routes. wikipedia.org These strategies are central to producing D-phenylalanine, the key intermediate for N-Phenyl-D-phenylalanine.

Asymmetric Synthesis through Enzyme Engineering and Discovery

The discovery of novel enzymes and the engineering of existing ones have significantly advanced the asymmetric synthesis of D-phenylalanine and its analogues. wikipedia.org These efforts have focused on enhancing catalytic efficiency, substrate scope, and stereoselectivity.

Phenylalanine ammonia-lyases (PALs) catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). su.se Through protein engineering, the substrate scope and catalytic performance of PALs have been expanded to produce a variety of L- and D-phenylalanine analogues. acs.orgtcichemicals.com Mutant variants of PAL from Petroselinum crispum (PcPAL) have been developed to be effective on mono-substituted phenylalanine and cinnamic acid substrates. acs.org Similarly, engineered PALs from Planctomyces brasiliensis (PbPAL) have shown success in the hydroamination of electron-rich acrylic acids, a traditionally challenging substrate class. wikipedia.org Structure-based engineering of PbPAL has also enabled the enantioselective hydroamination of previously inaccessible substrates like fumaric acid derivatives. mdpi.com

A one-pot approach coupling PAL amination with a chemoenzymatic deracemization process has been developed for the synthesis of substituted D-phenylalanines from inexpensive cinnamic acids with high yield and excellent optical purity. researchgate.netacsgcipr.org This multienzymatic cascade system highlights the utility of engineered PALs in preparative biotransformations. researchgate.netacsgcipr.orgnih.gov

Table 1: Preparative Scale Biocatalytic Production of Phenylalanines using Engineered PcPAL Variants

| Product | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|

| (S)-m-methoxyphenylalanine | 40 | >99% |

| (S)-p-bromophenylalanine | 82 | >99% |

| (S)-m-(trifluoromethyl)phenylalanine | 26 | >99% |

| (R)-p-methylphenylalanine | 49 | 95% |

| (R)-m-(trifluoromethyl)phenylalanine | 34 | 93% |

Data sourced from research on engineered phenylalanine ammonia lyases from Petroselinum crispum. acs.org

D-amino acid transaminases (D-AATs) and D-amino acid dehydrogenases (D-AADHs) are key enzymes in the enantioselective synthesis of D-amino acids. wikipedia.org D-AATs catalyze the transfer of an amino group from a donor molecule to a keto acid, while D-AADHs catalyze the reductive amination of α-keto acids. Current time information in Bangalore, IN.organic-chemistry.org

Engineered D-AAT from Bacillus sp. YM-1 has been successfully used in biocatalytic cascades to produce D-phenylalanine derivatives with high enantiomeric excess (90% to >99%). acs.org These whole-cell systems couple an L-amino acid deaminase with the engineered transaminase for stereoinversion and deracemization. acs.org The T242G variant of this D-AAT showed particularly good performance. organic-chemistry.org The systematic name for this enzyme class is D-alanine:2-oxoglutarate aminotransferase. magtech.com.cn

Rational and random mutagenesis have been employed to create broad-substrate-range and highly stereoselective D-AADHs from meso-diaminopimelate D-dehydrogenase. rsc.org These engineered enzymes can produce various D-amino acids, including D-phenylalanine, through the reductive amination of the corresponding 2-keto acid. rsc.org For instance, an engineered D-amino acid dehydrogenase was used in a cascade with an L-amino acid deaminase to prepare optically pure D-phenylalanines with excellent optical purities (95% to >99% ee) and good yields (69–83%). nih.gov

Table 2: Biocatalytic Production of D-phenylalanine Derivatives using Engineered DAAT

| Starting Material | Product | Enantiomeric Excess (ee) | Isolated Yield (%) |

|---|---|---|---|

| L-4-fluorophenylalanine | D-4-fluorophenylalanine | >99% | 84% |

| Racemic Phenylalanine Derivatives | D-Phenylalanine Derivatives | 90% to >99% | Not specified |

Data sourced from research on engineered aminotransferases for the production of D-phenylalanine derivatives. acs.orgorganic-chemistry.org

Biocatalytic cascades for stereoinversion and deracemization offer an efficient route to enantiomerically pure D-phenylalanine derivatives from readily available racemic mixtures or L-amino acids. acs.orgusc.edu.au These one-pot systems often involve a multi-enzyme approach.

One such cascade employs an L-amino acid deaminase from Proteus mirabilis (PmLAAD) to convert the L-amino acid into the corresponding α-keto acid, which is then stereoselectively aminated to the D-amino acid by an engineered D-amino acid dehydrogenase or transaminase. acs.orgorganic-chemistry.orgusc.edu.au For example, a cascade involving PmLAAD and a meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) achieved a quantitative yield and an enantiomeric excess greater than 99% for the conversion of L-phenylalanine to D-phenylalanine. usc.edu.au

These cascades can be applied to a variety of aromatic and aliphatic L-amino acids, making them a versatile method for the asymmetric synthesis of D-amino acids. usc.edu.au The process has been successfully used for the preparative scale synthesis of valuable enantiopure D-phenylalanine derivatives with high yields. acs.org

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method takes advantage of the stereoselectivity of enzymes to act on only one of the enantiomers, allowing for the separation of the other.

For the production of D-phenylalanine, L-amino acid oxidase from Aspergillus fumigatus has been used to resolve racemic DL-phenylalanine, achieving 80.2% resolution to yield optically pure D-phenylalanine. Another approach involves the use of a carboxypeptidase from beef pancreas to asymmetrically hydrolyze N-chloroacetylated DL-phenylalanine.

Immobilization of enzymes can enhance their stability, reusability, and suitability for industrial applications. An efficient process for producing optically pure D-phenylalanine involves the use of immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis (RgPAL).

In one application, RgPAL was immobilized on a modified mesoporous silica (B1680970) support and used in a recirculating packed-bed reactor for the asymmetric resolution of DL-phenylalanine. This system achieved a conversion ratio of L-phenylalanine and an optical purity of D-phenylalanine both exceeding 99%. The reactor demonstrated high stability over multiple cycles. When scaled up, the productivity of D-phenylalanine with an enantiomeric excess greater than 99% reached 7.2 g L⁻¹h⁻¹.

Table 3: Performance of Immobilized RgPAL in a Recirculating Packed-Bed Reactor

| Parameter | Value |

|---|---|

| L-phenylalanine Conversion Ratio | >99% |

| D-phenylalanine Optical Purity (eeD) | >99% |

| Productivity (small scale) | 0.32 g L⁻¹h⁻¹ |

| Productivity (25-fold scale-up) | 7.2 g L⁻¹h⁻¹ |

| Operational Stability | Stable for 16 cycles (384 hours) |

Data sourced from research on the efficient preparation of enantiopure D-phenylalanine using immobilized phenylalanine ammonia-lyase.

Optimization of Reactor Systems for Resolution Efficiency

The efficient resolution of racemic mixtures is a critical step in obtaining enantiomerically pure amino acids. The optimization of reactor systems plays a significant role in enhancing the efficiency of this process. One notable advancement is the use of immobilized enzymes in specialized reactors.

Research into the enzymatic resolution of DL-phenylalanine has demonstrated the superior performance of a recirculating packed-bed reactor (RPBR) compared to a conventional stirred-tank reactor. nih.govacs.org In one study, phenylalanine ammonia-lyase (PAL) from Rhodotorula glutinis was immobilized on a modified mesoporous silica support. nih.govacs.orgrroij.com This immobilized enzyme exhibited high activity and stability. nih.govacs.org When employed in an RPBR for the resolution of DL-phenylalanine, the efficiency was markedly higher than in a stirred-tank setup. nih.govacs.org

Under optimized conditions, the RPBR system achieved a volumetric conversion rate of L-phenylalanine of 96.7 mM h⁻¹ and a productivity of D-phenylalanine exceeding 99% optical purity (eeD) at 0.32 g L⁻¹ h⁻¹. nih.gov The reactor demonstrated remarkable stability, running continuously for 16 batches without a decrease in the conversion ratio. nih.govacs.org A 25-fold scale-up of the reactor resulted in a D-phenylalanine productivity of 7.2 g L⁻¹ h⁻¹ with an optical purity greater than 99%. nih.gov These findings underscore the importance of reactor design in achieving high-efficiency enzymatic resolution. nih.govacs.orgrroij.com

Table 1: Comparison of Reactor Performance in Enzymatic Resolution of DL-Phenylalanine

| Parameter | Recirculating Packed-Bed Reactor (RPBR) | Stirred-Tank Reactor | Source |

|---|---|---|---|

| Enzyme | Immobilized Phenylalanine Ammonia-Lyase (RgPAL) | Immobilized Phenylalanine Ammonia-Lyase (RgPAL) | nih.govacs.org |

| Volumetric Conversion Rate of L-phenylalanine | 96.7 mM h⁻¹ | Lower than RPBR | nih.gov |

| D-phenylalanine Productivity (eeD > 99%) | 0.32 g L⁻¹ h⁻¹ | Lower than RPBR | nih.gov |

| Scaled-up Productivity (25-fold) | 7.2 g L⁻¹ h⁻¹ | Not reported | nih.gov |

| Operational Stability | 16 continuous batches with no loss in conversion | Not reported | nih.govacs.org |

Chemical Synthetic Strategies for this compound and its Derivatives

Beyond resolution, chemical synthesis provides direct pathways to enantiomerically enriched this compound and its derivatives. These strategies often rely on asymmetric catalysis to control the stereochemical outcome of the reaction.

Enantioselective Chemical Synthesis

Enantioselective synthesis aims to create the desired stereoisomer directly from prochiral starting materials, often employing chiral catalysts to guide the reaction pathway.

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the synthesis of chiral α-amino acids due to its operational simplicity and mild reaction conditions. rsc.org This technique typically involves the α-alkylation of a glycine (B1666218) Schiff base in the presence of a chiral phase-transfer catalyst.

Cinchona alkaloids have been extensively used as the chiral source for these catalysts. rsc.orgnih.gov For instance, the asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl (B1604629) bromides can be catalyzed by O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide. rsc.orgnih.gov By selecting the appropriate pseudoenantiomeric catalyst derived from either cinchonine (B1669041) or cinchonidine, both (R)- and (S)-enantiomers of the resulting phenylalanine derivatives can be obtained in high yields and with excellent enantioselectivity. nih.gov

Optimization of reaction conditions, including the choice of catalyst, solvent, base, and temperature, is crucial for achieving high enantiomeric excess (ee). rsc.org For example, using O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide (1f) as the catalyst in a toluene/CHCl₃ solvent system with 50% aqueous KOH at -40 °C has been shown to produce the corresponding (R)-α-amino acid derivatives with ee values up to 97%. rsc.orgnih.gov

Table 2: Optimization of Asymmetric Phase Transfer Catalysis for Phenylalanine Derivative Synthesis

| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|

| 1f | Room Temp | 94 | 94 | nih.gov |

| 1f | -20 | 97 | 96 | nih.gov |

| 1f | -40 | 95 | 97 | rsc.orgnih.gov |

| 1f | -60 | 87 | 92 | nih.gov |

Reaction conditions: N-(dibenzylidene)glycine tert-butyl ester, substituted benzyl bromide, catalyst (0.01 mmol), 50% KOH, toluene/CHCl₃.

Asymmetric hydrogenation is a well-established method for producing chiral amino acids. The synthesis of D-phenylalanine derivatives can be achieved through the asymmetric hydrogenation of (Z)-2-acetylamino-3-phenylacrylic acid. researchgate.net This reaction is effectively catalyzed by a chiral rhodium complex, such as [Rh(1,5-cyclooctadiene)((1R, 2R)-bis[(2-p-methoxyphenyl)phenylphosphino]ethane)]BF₄. researchgate.net The process involves the reduction of the double bond in the presence of hydrogen gas under pressure, leading to the formation of N-acetyl-D-phenylalanine with high yield (99.1%) and high optical purity. researchgate.net Subsequent hydrolysis of the acetyl group yields the final D-phenylalanine product. researchgate.net

Another powerful strategy involves the asymmetric epoxidation of alkenes, followed by nucleophilic ring-opening. While direct epoxidation of an N-phenylated phenylalanine precursor is less common, a related approach involves the enzymatic epoxidation of styrene (B11656) to (S)-styrene oxide with high enantioselectivity (>99% ee) using a styrene monooxygenase. nih.gov The resulting chiral epoxide can then undergo regioselective ring-opening with an amine. For instance, reaction with ammonia can yield enantiopure amino alcohols, which are valuable precursors for amino acids. nih.govresearchgate.net This methodology highlights the potential of combining biocatalysis and chemical synthesis to access chiral building blocks. researchgate.netacs.orgbiu.ac.il The synthesis of N-protected α-amino epoxides from α-amino acids has also been explored, providing a route to erythro-configured products through stereoselective reduction of a haloketone intermediate. acs.org

Targeted Derivatization and Analog Generation

The generation of analogues of this compound often involves the targeted modification of the core structure to explore structure-activity relationships or to introduce new functionalities.

The N-terminal position of phenylalanine and its derivatives is a common site for functionalization. This can be achieved through various chemical transformations, including acylation and reductive alkylation.

Site-selective C(sp³)–H functionalization offers a direct method for modifying the N-terminus of peptides. For example, the arylation of a dipeptide containing an N-terminal alanine (B10760859), followed by further synthetic steps, can lead to the formation of a tripeptide with an unnatural phenylalanine moiety. rsc.org This approach utilizes a palladium catalyst to mediate the C-H activation and subsequent bond formation. rsc.org

Reductive alkylation provides a highly selective method for modifying the N-terminal amines of peptides and proteins with aldehyde derivatives. nih.govnih.gov This reaction has been shown to proceed with excellent N-terminal selectivity (>99:1 α-amino to ε-amino) for a wide range of N-terminal amino acids. nih.govnih.gov This strategy can be used to introduce bioorthogonal functional groups, fluorophores, or biotin (B1667282) tags onto peptides containing phenylalanine at the N-terminus. nih.govnih.gov For example, the modification of insulin, which has an N-terminal phenylalanine on its B-chain, can be achieved with high selectivity using this method. nih.govnih.gov

Furthermore, N-terminal modification of phenylalanine derivatives with groups like 1-naphthaleneacetic acid has been shown to influence their self-assembly and hydrogelation properties. This highlights how N-terminal functionalization can be used to tune the physicochemical characteristics of these molecules.

Substituent Effects on the Phenyl Ring and α/β-Carbons

The electronic nature of substituents on both the arylating agent and the phenylalanine core can significantly influence the outcome of N-arylation reactions. These effects are generally understood in terms of the substituent's ability to donate or withdraw electron density, which can be categorized as an inductive effect or a resonance effect. pressbooks.pubwikipedia.org Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic substitution. wikipedia.orglibretexts.org Conversely, electron-withdrawing groups (EWGs) decrease electron density, deactivating the ring. wikipedia.orglibretexts.org

In the context of palladium-catalyzed N-arylation of D-phenylalanine esters, the electronic properties of the arylating agent (e.g., an aryl triflate) play a key role. Research has shown that both electron-neutral and electron-rich aryl triflates are suitable partners for the N-arylation of phenylalanine tert-butyl ester. acs.orgnih.gov However, for electron-poor aryl triflates, modifications to the catalytic system, such as using a different phosphine (B1218219) ligand (e.g., t-BuBrettPhos), may be necessary to achieve high yields without compromising the enantiopurity of the product. acs.orgnih.gov Similarly, in transition metal-free N-arylation reactions using diaryliodonium salts, both electron-deficient and electron-rich aryl groups can be successfully transferred to amino acid esters in good to high yields. d-nb.info

The following table summarizes the effect of various substituents on the aryl triflate in the N-arylation of D-phenylalanine tert-butyl ester, demonstrating the broad applicability of the method.

Table 1: N-Arylation of Phenylalanine tert-butyl ester with Various Substituted Aryl Triflates Data sourced from studies on palladium-catalyzed N-arylation. acs.org

| Aryl Substituent (on Triflate) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Me | N-(4-methylphenyl)-phenylalanine ester | 84 | 91 |

| 4-OMe | N-(4-methoxyphenyl)-phenylalanine ester | 81 | 92 |

| 4-F | N-(4-fluorophenyl)-phenylalanine ester | 70 | 92 |

| 4-CF3 | N-(4-(trifluoromethyl)phenyl)-phenylalanine ester | 94 | 92 |

| 3-Me | N-(3-methylphenyl)-phenylalanine ester | 89 | 91 |

| 2-Me | N-(2-methylphenyl)-phenylalanine ester | 91 | 91 |

Substituents on the phenylalanine molecule itself, particularly at the α- and β-carbons, also impact reactivity. While N-arylation focuses on the amino group, related C-H activation strategies show the influence of the local electronic and steric environment. For instance, palladium-catalyzed β-C(sp³)–H arylation has been developed for aliphatic acids, including phenylalanine derivatives. nih.gov The scope of this reaction tolerates a wide range of aryl iodides, with both electron-donating and electron-withdrawing substituents leading to good yields of β-arylated phenylalanine products. nih.gov Furthermore, biocatalytic approaches using engineered aminotransferases have enabled the synthesis of various D-phenylalanine derivatives with substituents on the phenyl ring, demonstrating that enzymatic systems can be tailored to accommodate diverse electronic demands. polimi.it

Synthesis with Isotopic Labels for Mechanistic Elucidation (e.g., Deuterated Phenylalanine)

Isotopic labeling is a powerful tool for investigating reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H), chemists can probe whether a specific bond is broken during the rate-determining step of a reaction. researchgate.net This is often observed as a kinetic isotope effect (KIE), where the rate of the reaction is slower for the deuterated substrate compared to the non-deuterated one. nih.gov

The synthesis of isotopically labeled phenylalanine, including deuterated variants, is well-established and crucial for these mechanistic studies. d-nb.infodeepdyve.com For example, stereoselectively deuterated phenylalanine derivatives have been prepared to study the mechanism of enzymes like phenylalanine ammonia lyase (PAL). semanticscholar.org These studies helped establish that the enzyme-catalyzed elimination of ammonia is an anti-periplanar process. semanticscholar.org An early investigation demonstrated that β-deuterated phenylalanine derivatives could be converted in PAL-mediated deamination reactions, providing evidence that substitutions at the β-position are tolerated by the enzyme. nih.gov

In the context of synthetic reactions, deuterated starting materials can provide critical insights. For instance, in a directed oxidative Heck reaction, a KIE of 2.0 was found when using a deuterated alkene substrate, indicating that β-hydride elimination is involved in the rate-limiting step. nih.gov Similarly, mechanistic studies on the electrochemical deuteration of organic halides have been conducted using derivatives of L-phenylalanine, showcasing methods to introduce deuterium into complex molecules. d-nb.info The synthesis of these labeled compounds can be achieved through various means, including chemo-enzymatic routes, which combine chemical synthesis with enzymatic transformations to achieve high specificity and enantiomeric purity. d-nb.info

Conservation of Stereochemical Configuration during Synthesis

A primary challenge in the synthesis of this compound is the preservation of the defined stereochemistry at the α-carbon. The α-proton of an amino acid ester is susceptible to epimerization (racemization) under basic conditions, which can lead to a loss of optical purity. nih.gov Therefore, the development of synthetic methods that operate under mild conditions is essential.

Significant progress has been made in developing enantioretentive N-arylation protocols. Early methods often resulted in partial or complete racemization. acs.orgnih.gov Modern approaches, particularly those using palladium catalysis, have focused on identifying reaction conditions that minimize this side reaction. A key finding was that the choice of base is critical. Strong bases like sodium tert-butoxide can lead to complete racemization, while weaker inorganic bases, such as cesium carbonate (Cs₂CO₃), afford the N-arylated product with a high degree of enantiomeric retention. nih.govmit.edu

Mechanistic studies have revealed that racemization primarily occurs with the amino acid ester starting material, rather than the N-arylated product. nih.govmit.edu The enantiomeric excess of the product tends to decrease over longer reaction times, consistent with the slow base-mediated racemization of the starting material. nih.gov Optimization of the catalyst system, including the use of specific phosphine ligands like t-BuBrettPhos, in combination with a mild base, has proven effective in achieving high yields and excellent conservation of stereochemistry. nih.govmit.edu

Table 2: Effect of Base on the Enantioretentive N-Arylation of Phenylalanine tert-butyl ester Data sourced from a study optimizing palladium-catalyzed N-arylation with phenyl triflate. nih.gov

| Base | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| NaOt-Bu | 29 | 0 (complete racemization) |

| NaOPh | 9 | 72 |

| Cs₂CO₃ | 19 | 73 |

Chemical Reactivity and Mechanistic Investigations of N Phenyl D Phenylalanine Systems

Enzymatic Reaction Mechanisms Involving Phenylalanine and its D-Isomer

This section details the catalytic mechanisms of key enzymes that interact with phenylalanine and its D-isomer, focusing on the molecular processes that govern their transformations.

Phenylalanine Ammonia-Lyase (PAL) Catalysis and Prosthetic Group Involvement

Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to produce trans-cinnamate and ammonia (B1221849). nih.govnih.govturner-biocatalysis.comebi.ac.uk The catalytic mechanism does not involve oxidation but is a spontaneous elimination reaction. wikipedia.org

A crucial component of PAL's catalytic activity is the prosthetic group 4-methylidene-imidazole-5-one (MIO). nih.govnih.gov This electrophilic group is formed autocatalytically through the cyclization and dehydration of a conserved tripeptide sequence, typically Alanine-Serine-Glycine (Ala-Ser-Gly). nih.govwikipedia.org The formation involves an intramolecular nucleophilic attack by the nitrogen of the glycine (B1666218) residue on the carbonyl group of the alanine (B10760859) residue, followed by the elimination of water from the serine side chain to create a system of cross-conjugated double bonds. wikipedia.org

In the active site, the MIO group is positioned to act as a potent electrophile. The proposed mechanism involves the aromatic ring of L-phenylalanine attacking the MIO cofactor. ebi.ac.ukwikipedia.org This interaction facilitates the deprotonation of the β-carbon's C-H bond by a basic residue in the active site. The resulting carbanion intermediate is stabilized within the active site before it expels ammonia to form the double bond of trans-cinnamate, completing the E1cB-elimination reaction. wikipedia.org

Phenylalanine Hydroxylase Allosteric Activation and Regulatory Domain Dimerization

Phenylalanine hydroxylase (PheH) is an allosteric enzyme that catalyzes the hydroxylation of excess L-phenylalanine to L-tyrosine, utilizing tetrahydrobiopterin (B1682763) as a cofactor. acs.orgnih.govnih.gov The enzyme's activity is tightly regulated by its substrate, L-phenylalanine. This activation is linked to significant conformational changes involving the enzyme's regulatory domains. acs.orgnih.govnih.gov

The regulatory domain of PheH exists in a dynamic equilibrium between a monomeric and a dimeric state. acs.orgnih.gov The binding of L-phenylalanine to an allosteric site on the regulatory domain stabilizes the dimeric form. acs.orgnih.govacs.org This stabilization is a key event in the allosteric activation of the enzyme. acs.orgnih.gov The binding of phenylalanine promotes the dimerization of the regulatory domains within the PheH tetramer, leading to a conformational change that displaces the N-terminal region of the regulatory domain, which otherwise blocks the active site. acs.orgnih.gov This movement opens the active site, increasing catalytic activity by up to 100-fold. nih.gov

Studies have shown that other amino acids and phenylalanine analogues can also stabilize the regulatory domain dimer and activate the enzyme, supporting the model that links dimerization to allosteric activation. acs.org

| Parameter | Value | Condition |

|---|---|---|

| Monomer-Dimer Dissociation Constant (Kd) | ~46 μM | In the absence of phenylalanine |

| Phenylalanine Binding Dissociation Constant (Kd) | 8 μM | Binding to the regulatory domain |

Mechanisms of D-Amino Acid Aminotransferase Activity

D-amino acid aminotransferase (D-aAT) is an enzyme that catalyzes the stereoselective transfer of an amino group from a D-amino acid to an α-keto acid, a crucial step in the biosynthesis of D-amino acids like D-alanine and D-glutamate for bacterial cell walls. ebi.ac.ukwikipedia.org The enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor and operates via a ping-pong kinetic mechanism, which consists of two distinct half-reactions. ebi.ac.ukacs.org

First Half-Reaction:

Transaldimination: The process begins with the PLP cofactor covalently bound to an active site lysine (B10760008) residue as an internal aldimine (a Schiff base). acs.orgresearchgate.net A substrate D-amino acid binds, and its amino group displaces the lysine's amino group in a transaldimination reaction, forming an external aldimine between the substrate and PLP. ebi.ac.ukacs.org

1,3-Prototropic Shift: The released catalytic lysine residue then acts as a general base, abstracting a proton from the α-carbon of the D-amino acid substrate. ebi.ac.ukacs.org This leads to a rearrangement of double bonds, forming a ketimine intermediate. ebi.ac.ukacs.org

Hydrolysis: The ketimine is then hydrolyzed, releasing the corresponding α-keto acid product. The PLP cofactor is now in its aminated form, pyridoxamine-5'-phosphate (PMP). ebi.ac.uknih.gov

Second Half-Reaction: The second phase of the reaction is the reverse of the first. A different α-keto acid substrate enters the active site and reacts with the PMP. This process regenerates the original PLP-lysine internal aldimine and produces a new D-amino acid, completing the catalytic cycle. ebi.ac.uk

Organic Reaction Mechanisms and Degradation Pathways

This section explores non-enzymatic reactions involving phenylalanine systems, including synthetically useful catalytic transformations and common degradation routes.

Palladium-Catalyzed Direct Amidation and Annulation of Phenylalanine Residues

Palladium-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of complex molecules, including amino acids and peptides. researchgate.netacs.org For phenylalanine residues, the native amine or amide functionalities can act as directing groups, guiding the palladium catalyst to selectively activate the typically inert C-H bonds at the ortho-position of the phenyl ring. nih.gov

Direct Amidation: This process involves the direct formation of a C-N bond at the phenyl ring. Using a suitable palladium catalyst, often with an oxidant, the ortho C-H bond of a phenylalanine derivative can be coupled with an amine source, such as a sulfonamide or an amide. acs.org The use of electron-deficient palladium complexes, like Pd(OTf)₂, has been shown to be effective for this transformation. acs.org The reaction proceeds through a cyclopalladated intermediate, where the palladium is coordinated to both the directing group and the carbon of the phenyl ring.

Annulation Reactions: Annulation, or ring-forming reactions, can also be achieved using palladium catalysis. In these reactions, a bifunctional coupling partner is used, leading to the formation of a new ring fused to the phenylalanine side chain. For example, a tandem reaction involving dual C-H activation can occur between a phenylalanine residue and benzoquinone. acs.org This process can lead to C-C coupling followed by an intramolecular C-N cyclization, yielding complex heterocyclic structures like 4-benzoquinone-indoline fragments incorporated into a peptide backbone. acs.org Similarly, reactions with maleimides can be used to form succinimide-fused tricyclic scaffolds via a relayed C-H activation mechanism. rsc.org

Strecker Degradation Pathways (e.g., Phenylacetaldehyde Formation from Phenylalanine and Alpha-Dicarbonyls)

The Strecker degradation is a component of the Maillard reaction that describes the conversion of an α-amino acid into an aldehyde containing one fewer carbon atom. acs.org In the case of phenylalanine, the primary degradation product is phenylacetaldehyde, a compound with a characteristic floral, honey-like aroma. acs.orgnih.gov This reaction is initiated by the interaction of phenylalanine with an α-dicarbonyl compound or other reactive carbonyl species, such as those formed from lipid oxidation like 4-hydroxy-2-nonenal or 4-oxo-2-alkenals. acs.orgfao.orgacs.org

The generally accepted mechanism proceeds through the following steps:

Imine Formation: The amino group of phenylalanine performs a nucleophilic attack on one of the carbonyl groups of the dicarbonyl compound, forming a Schiff base (an imine) after dehydration. acs.orgacs.org

Decarboxylation: The formed imine undergoes rearrangement and subsequent decarboxylation (loss of CO₂).

Hydrolysis: The resulting intermediate is then hydrolyzed, which cleaves the molecule to release the final Strecker aldehyde (phenylacetaldehyde) and an aminoketone. acs.orgacs.org

The efficiency of this degradation and the activation energy required can vary depending on the specific carbonyl compound involved.

| Carbonyl Reactant Type | Activation Energy (Ea) Range (kJ/mol) |

|---|---|

| Oxoalkenals | 55–64 |

| Other Tertiary Lipid Oxidation Products | 58–67 |

| Alkadienals | 28–38 |

Data sourced from studies on lipid-derived carbonyl compounds. acs.org

Maillard Reaction Intermediates and Product Formation from Phenylalanine Systems

The Maillard reaction, a complex series of non-enzymatic browning reactions, occurs between amino acids and reducing sugars upon heating. wikipedia.org This reaction is fundamental to the development of color and flavor in thermally processed foods. wikipedia.org When phenylalanine is a participating amino acid, a diverse array of intermediates and final products are formed, contributing to characteristic aromas and pigments. Investigations into phenylalanine-sugar model systems have elucidated key mechanistic steps and identified numerous reaction products.

The initial step of the Maillard reaction involves the condensation of the amino group of phenylalanine with the carbonyl group of a reducing sugar to form an N-substituted glycosylamine. wikipedia.orgsandiego.edu This unstable intermediate subsequently undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-ketose, also known as an Amadori rearrangement product (ARP). wikipedia.orgresearchgate.net In the context of a xylose and phenylalanine system, a Maillard reaction intermediate (MRI) with a molecular mass of 297.1 Da and a formula of C14H19O6N has been identified. rsc.org

These early-stage products serve as precursors to a multitude of further reactions, including dehydration, deamination, and fission, leading to the formation of dicarbonyl compounds. wikipedia.org These highly reactive dicarbonyl intermediates are central to the subsequent Strecker degradation pathway, which involves their reaction with other amino acids to produce Strecker aldehydes. wikipedia.org In phenylalanine systems, this leads to the formation of characteristic flavor compounds. For instance, the Maillard reaction of phenylalanine with glucose can produce a "dried roses" aroma. oup.com

Subsequent heating of the Maillard reaction intermediates derived from phenylalanine and xylose leads to the formation of various volatile flavor compounds. rsc.org The types and quantities of these products are influenced by reaction conditions such as temperature, pH, and the specific sugar involved. oup.com Higher temperatures can accelerate the formation of ARPs but may also lead to their degradation if the temperature is too high. acs.org The reaction environment's pH also plays a crucial role, with alkaline conditions accelerating the process by increasing the nucleophilicity of the amino group. wikipedia.org

The final stage of the Maillard reaction is characterized by the polymerization of the various intermediates into high molecular weight, brown nitrogenous polymers and copolymers known as melanoidins. wikipedia.org These complex and poorly characterized molecules are responsible for the brown color of many cooked foods.

The following tables summarize some of the identified intermediates and flavor compounds formed from Maillard reactions involving phenylalanine.

Table 1: Identified Maillard Reaction Intermediate from Phenylalanine and Xylose

| Intermediate | Molecular Mass (Da) | Molecular Formula | Source System |

| Maillard Reaction Intermediate (MRI) | 297.1 | C14H19O6N | Xylose and Phenylalanine rsc.org |

Table 2: Key Flavor Compounds from the Maillard Reaction of Phenylalanine

| Compound | Aroma Description | Precursor System |

| Benzaldehyde | Almond-like | Xylose and Phenylalanine rsc.org |

| Benzeneacetaldehyde | Floral | Xylose and Phenylalanine rsc.org |

| Various | Dried roses | Glucose and Phenylalanine oup.com |

Advanced Applications of N Phenyl D Phenylalanine and Its Derivatives in Organic Synthesis and Chemical Biology

A Versatile Chiral Building Block in Fine Chemical Synthesis

The stereochemistry of a molecule is paramount in determining its biological function. N-Phenyl-D-phenylalanine serves as a valuable chiral synthon, providing a reliable source of chirality for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

Precursor for Enantiopure Pharmaceutical Intermediates

The synthesis of enantiopure pharmaceutical ingredients is a significant challenge in medicinal chemistry. Unnatural α-amino acids, including derivatives of D-phenylalanine, are crucial building blocks for a variety of pharmaceutical molecules. nih.gov The N-phenyl group in this compound can influence the molecule's reactivity and solubility, offering unique advantages in synthetic pathways. While direct examples detailing the use of this compound as a precursor for specific commercial drugs are not extensively documented in publicly available literature, the principles of asymmetric synthesis highlight its potential. The synthesis of chiral phenylalanine derivatives is often achieved through methods like asymmetric α-alkylation of glycine (B1666218) Schiff bases, where the chirality is introduced and preserved throughout the synthesis. nih.gov

Construction of Complex Chiral Molecules

The construction of complex molecules with multiple stereocenters requires precise control over each chiral center. This compound can be incorporated into synthetic strategies to introduce a defined stereocenter. The N-phenyl group can act as a directing group or a bulky substituent to influence the stereochemical outcome of subsequent reactions, thereby facilitating the synthesis of complex chiral architectures. The synthesis of unnatural amino acids with high optical purity is a key area of research, with methods like metallaphotoredox catalysis enabling the conversion of readily available amino acids like serine into a wide array of complex chiral amino acid derivatives.

Engineering Peptidomimetics and Peptide Analogues for Enhanced Function

Peptides are crucial signaling molecules in numerous biological processes, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics, which mimic the structure and function of natural peptides but with modified backbones or side chains, offer a promising solution to these challenges. This compound and its derivatives are valuable tools in the design of such analogues.

Incorporation of D-Phenylalanine for Enhanced Enzymatic Stability and Biological Activity

One of the primary strategies to enhance the stability of peptides against enzymatic degradation is the incorporation of D-amino acids. The unnatural D-configuration of the amino acid backbone prevents recognition by proteases, which are highly specific for L-amino acids. The addition of a phenyl group to the nitrogen of D-phenylalanine can further enhance this stability by providing steric hindrance around the amide bond, making it even less susceptible to cleavage. This increased stability prolongs the half-life of the peptide in biological systems, thereby enhancing its therapeutic potential.

Modulation of Receptor Interactions and Binding Affinities

The introduction of D-phenylalanine into peptide sequences has been shown to significantly impact their binding to biological targets. A study on gonadotropin-releasing hormone (GnRH) peptides demonstrated that the incorporation of D-phenylalanine improved their receptor binding affinities. nih.gov The N-phenyl group in this compound can introduce additional non-covalent interactions, such as π-π stacking or hydrophobic interactions, with the receptor's binding pocket. These additional interactions can lead to a higher binding affinity and potentially alter the selectivity of the peptide for different receptor subtypes. The precise orientation of the N-phenyl group can be critical in optimizing these interactions for desired biological outcomes.

Development of Bioactive Molecules (Non-Clinical Focus)

This compound Derivatives as Quorum Sensing Inhibitors

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors. The inhibition of QS is a promising strategy for the development of novel anti-virulence agents. Phenylalanine derivatives have been identified as valuable scaffolds for the design of QS inhibitors. nih.govnih.govku.dk

A recent study focused on the design and synthesis of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. nih.govnih.govku.dk Biological evaluation of these compounds revealed that several derivatives exhibited significant QS inhibitory properties. nih.govnih.govku.dk Notably, six compounds demonstrated good activity, with IC50 values ranging from 7.12 ± 2.11 μM to 92.34 ± 2.09 μM, which is comparable to or better than the reference compound 4NPO (IC50 = 29.13 ± 0.88 μM). nih.govnih.gov

Further investigation into the mechanism of action revealed that the most potent compounds also exhibited strong inhibition of biofilm formation and CviR inhibitory activity. nih.govnih.govku.dk The CviR receptor is a key component of the QS system in Chromobacterium violaceum. nih.gov Computational docking studies supported the biological data, suggesting a favorable interaction between the inhibitors and the LasR protein, a key QS regulator in Pseudomonas aeruginosa. nih.gov The success of this fragment-based drug design approach highlights the potential for developing future QS inhibitors based on the this compound scaffold. nih.govnih.govku.dk

Table 1: Quorum Sensing Inhibitory Activity of Phenylalanine Derivatives

| Compound | IC50 (μM) of QS Inhibition | Anti-biofilm Formation Activity | CviR Inhibitory Activity |

|---|---|---|---|

| 4a | Good | Strong | Strong |

| 4c | Good | Strong | Strong |

| 4h | 7.12 ± 2.11 | Strong | Strong |

| Other active compounds (3) | Ranging up to 92.34 ± 2.09 | Data not specified | Data not specified |

| 4NPO (reference) | 29.13 ± 0.88 | Not specified | Not specified |

Phenylalanine Analogues as HIV-1 Capsid Inhibitors

The HIV-1 capsid (CA) protein is a critical and promising target for the development of new antiretroviral drugs due to its essential roles in multiple stages of the viral life cycle. nih.govnih.govresearchgate.net Phenylalanine derivatives have been extensively investigated as HIV-1 capsid inhibitors, with many exhibiting potent antiviral activity. nih.govnih.govresearchgate.netkuleuven.be

One study reported the design and synthesis of a series of novel phenylalanine derivatives, with compound 13m emerging as a particularly potent inhibitor. This compound exhibited an EC50 value of 4.33 μM and a low cytotoxicity (CC50 > 57.74 μM), resulting in a selectivity index greater than 13.33. nih.gov Surface plasmon resonance (SPR) studies confirmed that these derivatives directly interact with the HIV-1 CA protein. nih.govnih.gov Interestingly, these novel compounds demonstrated a dual-stage mode of action, inhibiting both the early and late stages of HIV-1 replication. nih.gov

Another research effort focused on scaffold hopping from the known HIV-1 CA inhibitor PF-74. This led to the discovery of new phenylalanine derivatives with significant anti-HIV-1 activity. nih.gov Specifically, 4-methoxy-N-methylaniline substituted phenylalanine (II-13c ) and indolin-5-amine (B94476) substituted phenylalanine (V-25i ) displayed EC50 values of 5.14 μM and 2.57 μM, respectively. nih.gov SPR binding assays indicated that these compounds, similar to PF-74, preferentially bind to the CA hexamer over the monomer. nih.gov Dimerized phenylalanine derivatives have also been explored, with compound Q-c4 showing an EC50 value of 0.57 μM, comparable to PF-74. researchgate.net This compound was found to interfere with the HIV-1 life cycle in a dual-stage manner. researchgate.net

Table 2: Anti-HIV-1 Activity of Phenylalanine Analogues

| Compound | EC50 (μM) | CC50 (μM) | Target |

|---|---|---|---|

| 13m | 4.33 | >57.74 | HIV-1 CA protein |

| II-13c | 5.14 | Not specified | HIV-1 CA hexamer |

| V-25i | 2.57 | Not specified | HIV-1 CA hexamer |

| I-19 | 2.53 ± 0.84 | 107.61 ± 27.43 | HIV-1 CA protein |

| Q-c4 | 0.57 | Not specified | HIV-1 CA monomer and hexamer |

| PF-74 (reference) | 0.42 | Not specified | HIV-1 CA hexamer |

Phenylalanine Amides in Antimycobacterial Research

Nα-aroyl-N-aryl-phenylalanine amides (AAPs) have emerged as a promising class of compounds in the search for new antimycobacterial agents. nih.gov These compounds have demonstrated notable activity against various mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). nih.govnih.govmalariaworld.org

A study investigating the in vitro activity of AAPs against a panel of 25 NTM strains revealed broad-spectrum activity. nih.gov The hit compound, MMV688845 (Nα-2-thiophenoyl-d-phenylalanine-2 morpholinoanilide), and its analogues have been shown to inhibit the mycobacterial RNA polymerase (RNAP), a validated drug target. nih.govnih.gov Importantly, these AAPs bind to a different site on the RpoB subunit of RNAP than the rifamycins, suggesting a lack of cross-resistance. nih.gov

Derivatization of the lead compound MMV688845, which has a MIC90 of 6.25-12.5 μM against Mycobacterium abscessus, has led to analogues with improved properties. malariaworld.org For instance, the introduction of a thiomorpholine (B91149) moiety and subsequent oxidation to the corresponding sulfones and sulfoxides resulted in compounds with lower MIC90 values (as low as 0.78 μM for a sulfone derivative against M. abscessus) and higher aqueous solubility for the sulfoxides. malariaworld.org These potent derivatives also exhibited bactericidal activity and were not cytotoxic to mammalian cell lines. malariaworld.org The synthesis of these amides requires careful control of stereochemistry, as the R enantiomer is the active form, and racemization can occur during amide coupling. nih.gov

Table 3: Antimycobacterial Activity of Phenylalanine Amides

| Compound | Target Organism | MIC90 (μM) |

|---|---|---|

| MMV688845 | Mycobacterium abscessus | 6.25 - 12.5 |

| Sulfone Derivative of MMV688845 | Mycobacterium abscessus | 0.78 |

| Indolicidin | Mycobacterium tuberculosis (3 isolates) | 32 and 64 µg/mL |

| Lassomycin | Mycobacterium tuberculosis (including MDR and XDR strains) | 0.8 to 3 µg/mL |

Supramolecular Chemistry and Self-Assembly of Phenylalanine-Based Molecules

Chiral Discrimination and Molecular Recognition

The inherent chirality of this compound and its derivatives makes them interesting subjects for studies in chiral discrimination and molecular recognition. These processes are fundamental in many biological and chemical systems.

One approach to studying chiral recognition involves the use of chiral hosts, such as cyclodextrins. pnas.org X-ray diffraction studies of β-cyclodextrin complexes with N-acetyl-L-phenylalanine and N-acetyl-D-phenylalanine have provided direct insights into the mechanism of chiral recognition in the solid state. pnas.org These studies revealed significant differences in the crystal packing and ordering of the complexes formed with the two enantiomers, highlighting the subtle intermolecular interactions that govern chiral discrimination. pnas.org

Another elegant example of chiral discrimination involves the use of a homochiral perylene (B46583) bisimide (PBI) derivative functionalized with D-phenylalanine. nih.govresearchgate.net This D-PBI derivative was shown to selectively recognize the D-enantiomer of phenylalanine in aqueous solution. nih.govresearchgate.net Spectroscopic studies, including UV-visible and fluorescence spectroscopy, demonstrated that the aggregation state of the D-PBI is significantly influenced by the presence of D-phenylalanine, while the L-enantiomer has a negligible effect. nih.govresearchgate.net This enantioselective interaction is attributed to a combination of electron-donating and electron-withdrawing interactions between the D-PBI and D-phenylalanine, as well as aromatic stacking. nih.gov This system serves as a proof-of-concept for the development of chiral sensors based on phenylalanine derivatives. nih.govresearchgate.net

Recent research has also demonstrated rapid room-temperature phosphorescence for the chiral recognition of natural amino acids using a L-phenylalanine derived benzamide (B126) as a molecular-solid sensor. nih.gov This method allows for the differentiation between left-handed and right-handed amino acids based on the difference in their phosphorescence. nih.gov

Self-Aggregation and Nanostructure Formation

Phenylalanine-based molecules, including this compound, have a strong propensity for self-aggregation and the formation of well-defined nanostructures. nih.govrsc.orgresearchgate.netresearchgate.net This self-assembly is driven by a combination of non-covalent interactions, primarily hydrophobic and π-π stacking interactions between the phenyl rings. researchgate.net

Studies on L-phenylalanine have shown that its self-assembly process is highly dependent on the pH of the aqueous solution, which influences the ionization state of the amino acid. rsc.org At the isoelectric point, where the zwitterionic form dominates, fibrillar nanostructures are predominantly formed. rsc.org However, at cationic and anionic states, the morphology shifts to flakes, suggesting that intermolecular electrostatic interactions can modulate the aromatic π-π stacking that drives fibril formation. rsc.org

Molecular dynamics simulations have provided further insights into the self-assembly of phenylalanine and its oligopeptides. nih.govresearchgate.netacs.org These studies have shown that even single phenylalanine molecules can aggregate to form nanotubes, although they tend to form layers of four molecules, in contrast to the six-molecule layers observed for diphenylalanine. researchgate.netacs.org The formation of these nanostructures is a complex process involving the interplay of polar and non-polar interactions, including hydrogen bonding between the termini and "T-shaped" contacts between the aromatic side chains. nih.gov The ability to form these ordered aggregates is not limited to the native amino acid; chemical modifications of the termini can lead to the formation of various other nanostructures, such as hydrogels and amyloid-like fibers. nih.gov

Interactions with Biological Membranes (e.g., Phospholipid Vesicles)

At elevated concentrations, L-phenylalanine is known to self-assemble into toxic fibrillar aggregates, a phenomenon associated with the genetic disorder phenylketonuria (PKU). These aggregates have been shown to interact strongly with model membranes, such as those composed of 1,2-diacyl-sn-glycero-phosphocholine (LAPC), leading to a decrease in membrane rigidity and an increase in fluidity. nih.gov This interaction is driven by a combination of hydrophobic and electrostatic forces. nih.govresearchgate.net

The introduction of D-phenylalanine has a remarkable antagonistic effect on the action of L-phenylalanine. Microscopic observations have revealed that the fibrillar structures formed by L-phenylalanine are significantly disrupted—converted into crushed flakes—in the presence of its enantiomer, D-phenylalanine. nih.govresearchgate.net This disruption of aggregates translates to a reversal of the effects on membrane biophysics. Various studies, including solvation dynamics and fluorescence anisotropy measurements, have demonstrated that when an enantiomeric mixture of L- and D-phenylalanine interacts with a model phospholipid membrane, the rigidity of the membrane is restored or even increased, counteracting the fluidizing effect of L-phenylalanine alone. nih.gov

These findings suggest that D-phenylalanine itself interacts with the phospholipid vesicle membrane, likely competing with or disrupting the self-assembly of L-phenylalanine at the membrane interface. The presence of the N-phenyl group in this compound would substantially increase the molecule's hydrophobicity compared to the parent amino acid. This modification would predictably lead to a more pronounced interaction with the nonpolar, hydrocarbon core of the phospholipid bilayer. nih.gov While phenylalanine's free energy minimum is located near the lipid carbonyl groups at the interface, the enhanced nonpolar character of an N-phenyl derivative would likely drive it deeper into the membrane, potentially altering lipid packing and membrane integrity more significantly. nih.gov

| Compound/Mixture | Observed Effect on Membrane | Mechanism of Action | Reference |

|---|---|---|---|

| L-Phenylalanine (L-Phe) | Decreases rigidity (increases fluidity) | Forms fibrillar aggregates that interact with the membrane via hydrophobic and electrostatic forces. | nih.govresearchgate.net |

| L-Phenylalanine + D-Phenylalanine | Reverts rigidity (increases rigidity) | D-Phe disrupts the fibrillar morphologies of L-Phe, converting them to crushed flakes and mitigating their effect on the membrane. | nih.gov |

Coordination Chemistry of Phenylalanine Mixed Ligand Complexes

The study of mixed ligand complexes is a significant area of coordination chemistry, with applications ranging from bioinorganic chemistry to catalysis. Phenylalanine is a versatile ligand, typically coordinating with metal ions as a bidentate agent through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. semanticscholar.orguobaghdad.edu.iq

While these studies have almost exclusively used L-phenylalanine, the fundamental coordination behavior of D-phenylalanine would be stereochemically analogous. However, the modification present in This compound —a phenyl group attached to the coordinating nitrogen atom—would introduce profound steric and electronic effects.

The bulky N-phenyl group would create significant steric hindrance around the nitrogen donor atom. researchgate.net This steric crowding could:

Prevent Bidentate Coordination: The typical five-membered chelate ring formation might be sterically prohibited. The bulk of the N-phenyl group could prevent the nitrogen atom from approaching the metal center closely enough to form a stable coordinate bond simultaneously with the carboxylate group.

Favor Monodentate Coordination: The ligand might be forced to coordinate in a monodentate fashion, likely through the less sterically hindered carboxylate oxygen atom.

This altered coordination could, in turn, modify the stability, reactivity, and spectroscopic properties of the resulting metal complexes. The N-phenyl group also introduces additional π-systems, which could participate in π-π stacking interactions within the crystal lattice of the complex, further influencing its solid-state structure.

| Metal Ion (M) | Secondary Ligand (L') | General Formula | Phenylalanine Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Nicotinamide | [M(L')₂(phe)]Cl | Bidentate (N from NH₂, O from COO⁻) | Tetrahedral (suggested) | uobaghdad.edu.iq |

| Co(II), Ni(II), Cu(II), Zn(II) | 4-(4-bromophenyl-aminoisonitrosoacetyl)biphenyl | [M(L')(phe)(H₂O)₂] | Bidentate (N from NH₂, O from COO⁻) | Octahedral | semanticscholar.org |

| Metal Ion (Hypothetical) | Generic Ligand (L') | N/A | Likely Monodentate (O from COO⁻) due to steric hindrance from the N-phenyl group. | Variable (Dependent on metal and other ligands) | N/A |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods provide detailed information about the molecular structure and bonding within N-Phenyl-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the signals of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) nuclei, providing a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum of phenylalanine derivatives reveals characteristic signals for the aromatic protons of the phenyl rings, as well as the protons of the amino acid backbone. nih.gov For instance, in related diphenylalanine compounds, the amide NH signal typically appears as a doublet around 8.5 ppm due to coupling with the adjacent CH hydrogen. acs.org The aromatic protons of the phenyl ring in phenylalanine generally resonate around 7.37 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Solid-state ¹³C NMR has been used to investigate the chemical shifts of phenylalanine residues in peptides, with the Cγ carbon of the phenyl ring showing a range of chemical shifts depending on the local electronic environment. illinois.edu

¹⁵N NMR: Isotope labeling with ¹⁵N allows for the application of ¹⁵N NMR spectroscopy, which is particularly useful in studying the nitrogen environment within the molecule. isotope.comwestmont.edu This technique can be used to probe the structure and dynamics of the amino acid. isotope.comwestmont.edu

2D NMR techniques, such as HSQC and HMBC, are utilized to establish correlations between protons and carbons, aiding in the unambiguous assignment of all NMR signals. bmrb.io

Table 1: Predicted ¹H NMR Chemical Shifts for Phenylalanine

| Atom | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | ~7.37 |

| Amide NH | ~8.5 |

Note: These are general predicted values and can vary based on solvent and experimental conditions.

UV-Vis Spectroscopy: this compound, containing aromatic chromophores, exhibits characteristic absorption in the ultraviolet-visible region. Phenylalanine itself shows absorption maxima at approximately 198 nm and 258 nm. sielc.com The absorption spectra of aromatic amino acids are sensitive to their microenvironment, and changes in these spectra can indicate conformational alterations. springernature.comnih.govnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of phenylalanine displays characteristic bands for the vibrations of the hydroxyl group, the charged amino group (NH₃⁺), and the carboxylate group (COO⁻). researchgate.net For example, in N-acetyl-L-phenylalanine, sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹ are attributed to the carboxyl group. researchgate.net In phenylalanine-based dimers, the amide I region shows distinct peaks for the carboxylic C=O group (around 1783 cm⁻¹) and the peptide bond C=O (around 1717 cm⁻¹). mdpi.com

Table 2: Key IR Absorption Bands for Phenylalanine Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Carboxylic C=O | ~1783 |

| Peptide C=O | ~1717 |

| Amide NH | ~1600 (scissoring) |

Note: These are representative values and can shift based on molecular structure and interactions.

Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. nist.govnist.gov The mass spectrum of phenylalanine shows characteristic fragmentation patterns that can be used for its identification. nist.govnih.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This hyphenated technique involves the thermal decomposition of the sample followed by separation and identification of the resulting products. Py-GC/MS has been used to study the thermal degradation of phenylalanine and its derivatives, providing insights into the reaction mechanisms and the formation of various products, including pyridine (B92270) and naphthalene (B1677914) derivatives. acs.orgacs.org This method is particularly useful for analyzing complex samples and understanding the thermal stability of the compound. acs.orgacs.org

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying the enantiomers of this compound. semanticscholar.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. semanticscholar.orgresearchgate.net

Various types of CSPs, including those based on cyclodextrins, teicoplanin, and ristocetin, have been employed for the enantioseparation of phenylalanine. semanticscholar.orgresearchgate.net The choice of mobile phase composition and column temperature significantly influences the retention and resolution of the enantiomers. semanticscholar.orgresearchgate.net For instance, teicoplanin and ristocetin-based stationary phases have shown effective enantioseparation in reversed-phase mode. researchgate.net The enantiomeric excess can be accurately determined by integrating the peak areas of the separated enantiomers. nih.gov Coupling HPLC with detectors like circular dichroism can further aid in determining the enantiomeric elution order. nih.gov

Table 3: Example of Chiral HPLC Conditions for Phenylalanine Enantiomers

| Stationary Phase | Mobile Phase | Resolution (Rs) |

|---|---|---|

| Teicoplanin-based | Acetonitrile/Water (75/25, v/v) | 1.59 |

| Ristocetin-based | Acetonitrile/Water (60/40, v/v) | 2.75 |

Source: Adapted from a study on phenylalanine enantioseparation. researchgate.net

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of this compound. nih.govresearchgate.net For GC analysis, the compound typically needs to be derivatized to increase its volatility. nih.gov GC-MS methods have been developed for the quantitative analysis of phenylalanine in various matrices. nih.govresearchgate.net This technique offers high sensitivity and is suitable for determining the purity of the compound. nih.gov While less common for direct enantiomeric separation than chiral HPLC, chiral GC columns can also be employed for this purpose.

X-ray Crystallography for Molecular Structure Confirmation

X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and the nature of intermolecular interactions that stabilize the crystal structure.

As of the latest literature surveys, a complete single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, to provide insight into the probable structural characteristics of this molecule, the crystallographic data of its parent compound, D-phenylalanine, is presented as a foundational reference. The stereochemical configuration and core structure of D-phenylalanine are retained in this compound, making its crystal structure a relevant point of comparison.

The crystal structure of phenylalanine has been a subject of considerable study, with several polymorphic forms identified. The common polymorph, Form I, of D-phenylalanine was initially investigated in 1990. acs.org Subsequent research on its enantiomer, L-phenylalanine, has led to a more refined understanding of this crystal system. acs.orgnih.gov Phenylalanine typically crystallizes in a zwitterionic form, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). This charge separation facilitates a network of strong intermolecular hydrogen bonds.

In the crystal lattice of phenylalanine, molecules are arranged in bilayers. These structures are stabilized by a combination of interactions: strong hydrogen bonds involving the ammonium (B1175870) and carboxylate groups, and hydrophobic interactions between the phenyl rings. nih.gov It is reasonable to infer that this compound would also exhibit significant intermolecular hydrogen bonding, although the substitution of a phenyl group on the nitrogen atom would alter the hydrogen bond donor capacity compared to the primary amine of D-phenylalanine. The presence of an additional phenyl ring would likely enhance π-π stacking interactions, potentially leading to a densely packed crystal structure.

Below is a summary of the crystallographic data for a common polymorph of phenylalanine.

Crystallographic Data for Phenylalanine (Form I)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Molecules per Asymmetric Unit (Z') | 4 |

| Key Interactions | Hydrogen Bonding, π-π stacking |

Note: Data presented is based on studies of L-phenylalanine, the enantiomer of D-phenylalanine, which is expected to have analogous crystallographic parameters. acs.orgnih.gov

The detailed study of this compound by single-crystal X-ray diffraction would be invaluable for definitively establishing its molecular conformation, including the orientation of the N-phenyl group relative to the rest of the molecule, and for understanding how this substitution impacts the supramolecular assembly in the solid state.

Computational Chemistry and Theoretical Studies on N Phenyl D Phenylalanine Systems

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics.

The conformational landscape of phenylalanine, a key structural component of N-Phenyl-D-phenylalanine, has been extensively mapped using high-level computational methods. Density Functional Theory (DFT) and ab initio calculations are pivotal in identifying stable conformers and the energetic barriers between them.

The conformational flexibility of phenylalanine is primarily governed by the dihedral angles of its backbone (φ, ψ) and side chain (χ1, χ2). Studies have identified several low-energy conformers stabilized by intramolecular hydrogen bonds. These are often classified into distinct types based on the nature of the hydrogen bonding interaction between the amino (-NH2) and carboxyl (-COOH) groups.

Type I: Stabilized by a bifurcated NH₂···O=C hydrogen bond.

Type I': Involves a single HNH···O=C hydrogen bond.

Type II: Characterized by an N···HO hydrogen bond.

DFT calculations, particularly with dispersion-corrected functionals like revDSD-PBEP86-D3BJ, have proven effective in accurately predicting the geometries and relative energies of these conformers. The general agreement between theoretical predictions and experimental data from microwave and infrared spectroscopy confirms the presence and relative populations of these conformers in the gas phase.

| Conformer | Interaction Type | Description | Approximate Dihedral Angles (φ', ψ, ω) |

|---|---|---|---|

| Conformer I | Type I | Bifurcated hydrogen bond between the amino group and the carbonyl oxygen (NH₂···O=C). | ~180°, ~180°, ~180° |

| Conformer I' | Type I' | Single hydrogen bond from an amino hydrogen to the carbonyl oxygen (HNH···O=C). | ~90°, ~180°, ~180° |

| Conformer II | Type II | Hydrogen bond between the amino nitrogen and the hydroxyl hydrogen (N···HO). | ~0°, ~0°, ~0° |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules, providing insights into their photophysical properties. For phenylalanine derivatives like N-acetyl-phenylalaninyl-amide (NAPA), TD-DFT has been benchmarked against more computationally expensive methods like coupled-cluster (CC2) to validate its accuracy. bibliomed.orgnih.govacs.org

Studies on NAPA conformers show that the lowest excited states are typically ππ* transitions localized on the phenyl ring. bibliomed.orgmdpi.com Higher energy states can involve nπ* transitions or charge transfer (CT) states, where electronic charge moves from the peptide backbone to the phenyl ring. nih.govacs.org The choice of the DFT functional is critical for accurate predictions, especially for systems with potential charge-transfer character. Long-range corrected functionals such as ωB97X-D, CAM-B3LYP, and LC-ωPBE have been tested, with ωB97X-D often showing the best performance compared to CC2 benchmarks for these systems. bibliomed.orgnih.govacs.org

| Functional | Key Feature | Performance Note | Typical Excited States Predicted |

|---|---|---|---|

| ωB97X-D | Long-range corrected with dispersion | Often gives the best results compared to CC2 benchmarks for geometry and excitation energies. bibliomed.orgnih.govacs.org | ππ* (localized on phenyl), nπ, Charge Transfer (CT) |